![molecular formula C8H7ClN2 B1590396 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 4894-29-5](/img/structure/B1590396.png)
6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine
Overview
Description
“6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It is a solid form and can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of “6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is represented by the SMILES stringClc1cnc2cc[nH]c2c1
. The InChI representation is 1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
. The molecular weight is 152.58 . Physical And Chemical Properties Analysis
“6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is a solid . Its molecular weight is 152.58 . The compound’s empirical formula is represented by the Hill Notation: C7H5ClN2 .Scientific Research Applications
Diabetes Management
Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Cancer Therapy
These compounds have shown promise in inhibiting the FGFR signaling pathway, which is crucial in various types of tumors. Targeting FGFRs with pyrrolo[2,3-b]pyridine derivatives could represent a strategic approach for cancer treatment .
Synthesis of Isatin Analogs
The oxidation of 4-methyl-6-chloro-1H-pyrrolo[2,3-b]pyridine can lead to the creation of isatin analogs. These analogs have potential applications in various fields due to their unique chemical properties .
4. Treatment of Neoplastic and Autoimmune Diseases Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as BCL-2 inhibitors, which could be used for treating neoplastic (cancerous) and autoimmune diseases .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes hazard statements H302 - H318 and precautionary statements P280 - P305 + P351 + P338 . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine interacts with FGFRs by inhibiting their activity. This inhibition is achieved by the compound binding to the kinase domain of the receptors, thereby preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors .
Biochemical Pathways
The inhibition of FGFRs by 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways, which are involved in cell proliferation, migration, and angiogenesis . The inhibition of these pathways can lead to the suppression of tumor growth and progression.
Pharmacokinetics
The compound’s low molecular weight suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis. For instance, in vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis .
properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFXGAXPPSDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505499 | |
Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine | |
CAS RN |
4894-29-5 | |
Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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